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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxyazetidine hydrochloride is a pivotal heterocyclic building block in medicinal

chemistry and drug development. Its strained four-membered ring and hydroxyl functionality

make it a valuable synthon for introducing unique conformational constraints and hydrogen

bonding interactions in novel therapeutic agents. A thorough understanding of its structure is

paramount for its effective utilization in synthesis and for predicting the properties of its

derivatives. This technical guide provides an in-depth analysis of the structure elucidation of 3-
hydroxyazetidine hydrochloride, detailing the spectroscopic data and experimental protocols

used for its characterization.
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Property Value Reference

Molecular Formula C₃H₈ClNO [1][2]

Molecular Weight 109.55 g/mol [1][2][3]

Appearance
White to off-white crystalline

solid
[4][5]

Melting Point 85-90 °C [6]

Solubility
Soluble in water, DMSO, and

methanol
[7]

Spectroscopic Data for Structure Elucidation
The definitive structure of 3-hydroxyazetidine hydrochloride is established through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

The proton NMR spectrum of 3-hydroxyazetidine hydrochloride is characterized by signals

corresponding to the protons on the azetidine ring and the hydroxyl and amine protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.1 broad singlet 2H
NH₂⁺ (exchangeable

with D₂O)

~6.2 broad singlet 1H
OH (exchangeable

with D₂O)

~4.5 multiplet 1H CH-OH

~4.0 multiplet 2H CH₂ adjacent to NH₂⁺

~3.7 multiplet 2H CH₂ adjacent to NH₂⁺

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled ¹³C-NMR spectrum is expected to show two distinct signals for the

carbon atoms of the azetidine ring.

Chemical Shift (δ) ppm Assignment

~65-75 CH-OH

~50-60 CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3-hydroxyazetidine hydrochloride will exhibit characteristic absorption bands for the O-H,

N-H, and C-H bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3200-2800 Strong, Broad N-H stretch (ammonium salt)

2980-2850 Medium C-H stretch (aliphatic)

~1600 Medium N-H bend (ammonium salt)

~1100 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3-hydroxyazetidine hydrochloride, electrospray ionization (ESI) is a

suitable technique. The mass spectrum would be expected to show a prominent peak for the

protonated molecule (M+H)⁺ of the free base, 3-hydroxyazetidine.

m/z Interpretation

74.05 [M+H]⁺ of 3-hydroxyazetidine (C₃H₇NO)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-hydroxyazetidine hydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in

a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.

¹H-NMR Acquisition:

The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.
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A standard single-pulse experiment is used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise

ratio.

The residual solvent peak is used for chemical shift referencing.

¹³C-NMR Acquisition:

The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz.

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines

for each carbon.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm).

A larger number of scans are typically required compared to ¹H-NMR to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-hydroxyazetidine hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

IR Spectrum Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
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A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 3-hydroxyazetidine hydrochloride in a suitable solvent

compatible with electrospray ionization, such as methanol or a mixture of water and

acetonitrile.

Mass Spectrum Acquisition (ESI-MS):

The analysis is performed on a mass spectrometer equipped with an electrospray ionization

source.

The sample solution is introduced into the ESI source at a constant flow rate.

The instrument is operated in positive ion mode to detect the protonated molecule.

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-200).

The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of 3-
hydroxyazetidine hydrochloride, starting from the unknown compound to its confirmed

structure.
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Spectroscopic Analysis Data Interpretation

Structure Confirmation

Mass Spectrometry Determine Molecular Weight
(m/z = 74.05 for [M+H]⁺)

Provides m/z

NMR Spectroscopy Establish C-H Framework
(¹H and ¹³C NMR)

Provides chemical shifts
and coupling

IR Spectroscopy Identify Functional Groups
(O-H, N-H, C-H, C-O)

Provides vibrational frequencies

Propose Structure:
3-Hydroxyazetidine

Confirmed Structure:
3-Hydroxyazetidine Hydrochloride

Correlate with all data
and consider hydrochloride salt

Epichlorohydrin

Ring Opening Adduct

Protected Amine
(e.g., Benzylamine)

Protected 3-Hydroxyazetidine

Intramolecular
Cyclization 3-Hydroxyazetidine

Hydrochloride

Deprotection &
HCl Salt Formation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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